![molecular formula C12H8Cl2O2 B6381434 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% CAS No. 1261899-23-3](/img/structure/B6381434.png)
2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% (2CP95) is an organic compound belonging to the phenol family. It is an aromatic compound with a molecular formula of C7H6Cl2O2, and a molecular weight of 197.04 g/mol. 2CP95 is a colorless to yellowish solid, and is soluble in water and ethanol. It is a versatile compound with a variety of applications in scientific research, including in the synthesis of other compounds, as an analytical reagent, and in biochemical and physiological studies.
Scientific Research Applications
2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as an analytical reagent in the detection and quantification of other organic compounds. It is also used in the synthesis of other organic compounds, such as 4-chloro-2-hydroxybenzaldehyde and 2-chloro-4-hydroxybenzaldehyde. In addition, 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% is used in biochemical and physiological studies, as it is known to affect the activity of certain enzymes and hormones.
Mechanism of Action
2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% is known to affect the activity of certain enzymes and hormones. It is believed to act as a competitive inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% is known to have a variety of biochemical and physiological effects. It is known to inhibit tyrosinase, which is involved in the biosynthesis of melanin. In addition, it is known to inhibit cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins. It is also known to have anti-inflammatory, analgesic, and antinociceptive effects.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% has several advantages for lab experiments. It is a versatile compound that can be used in a variety of applications. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments. For example, it is a relatively unstable compound and can degrade over time. In addition, it can be toxic if ingested or inhaled.
Future Directions
There are several potential future directions for research involving 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95%. One potential direction is to explore its use as a potential therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another potential direction is to investigate its use as a potential pesticide or herbicide. In addition, further research could be conducted to investigate its effects on other enzymes and hormones, as well as its potential toxicity in humans. Finally, further research could be conducted to explore its potential applications in the synthesis of other organic compounds.
Synthesis Methods
2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% can be synthesized in several ways. One method involves the reaction of 2-chloro-5-hydroxybenzaldehyde with chloroacetic acid in the presence of sodium hydroxide. This reaction yields 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% with a purity of 95%. Another method involves the reaction of 2-chloro-4-hydroxybenzaldehyde and p-chlorobenzoic acid in the presence of sodium hydroxide. This reaction yields 2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol, 95% with a purity of 99%.
properties
IUPAC Name |
2-chloro-4-(2-chloro-5-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-10-3-2-8(15)6-9(10)7-1-4-12(16)11(14)5-7/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDTZGGNUZACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686017 |
Source
|
Record name | 3',6-Dichloro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol | |
CAS RN |
1261899-23-3 |
Source
|
Record name | 3',6-Dichloro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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